N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS No.: 941978-68-3
Cat. No.: VC7221673
Molecular Formula: C20H19F3N2O3
Molecular Weight: 392.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941978-68-3 |
|---|---|
| Molecular Formula | C20H19F3N2O3 |
| Molecular Weight | 392.378 |
| IUPAC Name | N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H19F3N2O3/c1-28-17-12-13(9-10-16(17)25-11-5-4-8-18(25)26)24-19(27)14-6-2-3-7-15(14)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27) |
| Standard InChI Key | QIMISVIHEQRYQY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O |
Introduction
Synthesis Pathways
The compound can be synthesized using standard organic chemistry techniques:
-
Formation of the Piperidinone Moiety:
-
Cyclization reactions involving amines and carbonyl compounds are typically used to synthesize the piperidinone ring.
-
-
Coupling with Benzamide Core:
-
The amide bond is formed via coupling reactions, such as using carbodiimides (e.g., DCC or EDC) in the presence of activators like HOBt.
-
-
Introduction of Substituents:
-
Methoxy and trifluoromethyl groups are introduced through selective substitution reactions on the aromatic rings.
-
Drug Discovery
The structural features of this compound suggest potential applications as:
-
Enzyme Inhibitors: The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes.
-
Receptor Modulators: The piperidinone moiety is often found in ligands targeting neurological receptors.
Pharmacological Research
Preliminary studies on similar compounds indicate possible roles in:
-
Anti-inflammatory activity
-
Neurological disorders (e.g., as GABA receptor modulators)
-
Cancer research due to its ability to interact with specific protein targets.
Molecular Docking Studies
Docking simulations suggest that the compound's polar functional groups facilitate hydrogen bonding with active sites of enzymes or receptors, while the trifluoromethyl group contributes to hydrophobic interactions.
ADMET Predictions
-
Absorption: Predicted to have good oral bioavailability due to moderate lipophilicity.
-
Distribution: Likely crosses the blood-brain barrier due to its molecular weight and LogP value.
-
Metabolism: The methoxy group may undergo O-demethylation, while the piperidinone ring could be susceptible to oxidation.
-
Toxicity: No significant toxicophoric groups are present, suggesting low inherent toxicity.
Limitations and Future Directions
While the compound exhibits promising characteristics, further experimental validation is necessary:
-
Biological Testing:
-
In vitro assays to determine binding affinity and efficacy.
-
Cytotoxicity studies to evaluate safety profiles.
-
-
Structural Optimization:
-
Modifications to improve solubility or selectivity for specific targets.
-
-
Pharmacokinetics Studies:
-
Animal studies to assess metabolism, distribution, and clearance.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume